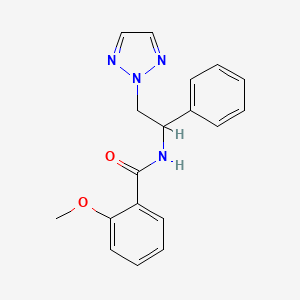![molecular formula C9H14O2 B2821079 8-Methoxy-2-oxadispiro[2.0.34.23]nonane CAS No. 1935988-35-4](/img/structure/B2821079.png)
8-Methoxy-2-oxadispiro[2.0.34.23]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-oxadispiro[2.0.34.23]nonane, also known as MON, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure and properties that make it an interesting subject of study. In
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its activity against diseases, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been found to have an effect on the immune system, stimulating the production of certain cytokines and chemokines that are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Methoxy-2-oxadispiro[2.0.34.23]nonane in lab experiments is its unique structure and properties. This makes it a useful tool for studying the mechanisms of disease and the effects of drugs on these mechanisms. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research on 8-Methoxy-2-oxadispiro[2.0.34.23]nonane. One area of research is in the development of new drugs based on the structure of this compound. This could lead to the development of new treatments for diseases such as cancer and Alzheimer's disease. Another area of research is in the study of the mechanism of action of this compound. By understanding how this compound works, researchers may be able to develop new drugs that are more effective and have fewer side effects. Finally, there is also potential for research on the synthesis of this compound, with the goal of developing more efficient and cost-effective methods for producing this compound.
Synthesemethoden
The synthesis of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane is a complex process that involves several steps. The first step is the preparation of the starting material, which is a compound called 2-oxa-6-azaspiro[3.3]heptane. This compound is then reacted with methoxyamine hydrochloride to form a new compound called 6-methoxy-2-oxa-6-azaspiro[3.3]heptane. The final step involves the reaction of this compound with a reagent called trifluoroacetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been shown to have activity against a wide range of diseases, including cancer, Alzheimer's disease, and viral infections. In addition, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
8-methoxy-2-oxadispiro[2.0.34.23]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-10-7-5-9(6-11-9)8(7)3-2-4-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXXJCSUSOBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C13CCC3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)
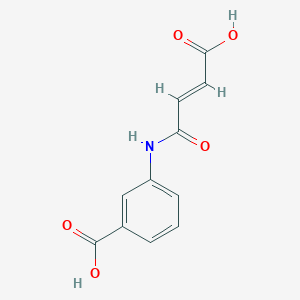
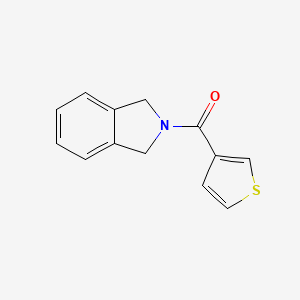


![1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821002.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2821006.png)
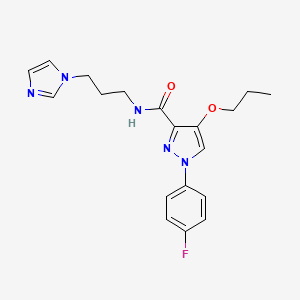
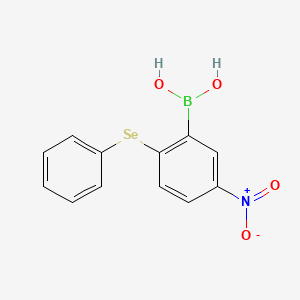
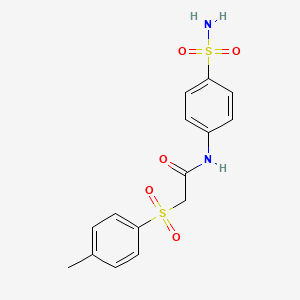
![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)
